molecular formula C16H24N4O B2588144 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034302-22-0

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2588144
CAS No.: 2034302-22-0
M. Wt: 288.395
InChI Key: DYNMPCZBFLUOAY-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a 1,2,3-triazole ring system, a structure known for its utility in click chemistry and as a bioisostere in drug design . The scaffold incorporates a cyclopropyl group on the triazole ring and a cyclopentyl group, which are common motifs used to fine-tune the metabolic stability, potency, and selectivity of experimental therapeutic agents . The specific research applications and mechanism of action for this compound are areas of active investigation. Compounds with similar structural features, such as triazole and pyrrolidine rings, are being explored in various fields. For instance, 1,2,3-triazole derivatives are investigated as Von Hippel-Lindau (VHL) inhibitors for the treatment of conditions like anemia , while other triazole-based molecules are being developed as covalent inhibitors of serine proteases for potential use as anticoagulants . Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(9-12-3-1-2-4-12)19-8-7-14(10-19)20-11-15(17-18-20)13-5-6-13/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNMPCZBFLUOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a pyrrolidine derivative under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium azide, sodium hydride

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets within a biological system. The triazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • However, the cyclopropane ring in ’s compound may improve metabolic stability due to its strained geometry .
  • Heterocyclic Scaffolds : Replacing pyrrolidine with piperidine (as in Compound 35 ) alters steric bulk and hydrogen-bonding capacity, which could influence target binding affinity .
  • Synthetic Routes: Friedel-Crafts alkylation () and CuAAC () are widely used for ethanone and triazole synthesis, respectively. The target compound likely employs similar methodologies, though specific conditions (e.g., catalysts, solvents) may vary.

Crystallographic and Computational Analysis

  • Structural Characterization : Tools like SHELXL () and WinGX () are standard for small-molecule crystallography. The target compound’s analogues (e.g., ) were resolved using similar software, suggesting comparable crystallographic quality .
  • Molecular Docking : Compounds with triazole-pyrrolidine scaffolds (e.g., ) show affinity for protein binding pockets, which could guide hypothetical docking studies for the target molecule .

Biological Activity

2-Cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a cyclopentyl group, a triazole moiety, and a pyrrolidine ring, which are known to influence its biological properties. The structural formula can be represented as follows:

C16H22N4O\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of triazole have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds often fall within the micromolar range, indicating strong potential for therapeutic applications.

Compound Cell Line IC50 (µM) Mechanism of Action
2-Cyclopentyl...MCF-7 (breast)0.48Induces apoptosis via caspase activation
2-Cyclopentyl...HCT-116 (colon)0.78Cell cycle arrest at G1 phase

The biological activity of 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses have demonstrated that treatment with this compound increases caspase 3/7 activity, leading to programmed cell death in MCF-7 cells. Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing and electron-donating groups significantly influences the biological activity of triazole derivatives. Compounds with electron-withdrawing groups at the para position tend to exhibit higher biological activity. Conversely, modifications that introduce bulky groups may reduce efficacy.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups (EWG) : Enhance anticancer activity.
  • Electron-Donating Groups (EDG) : Can improve selectivity but may decrease overall potency.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Triazole Derivatives : A series of triazole-based compounds were evaluated for their anticancer properties against MCF-7 and HCT-116 cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Molecular Docking Analysis : Research involving molecular docking simulations revealed that 2-cyclopentyl derivatives bind effectively to targets involved in cancer progression, suggesting a mechanism for their observed cytotoxic effects .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone?

Answer:
Synthesis typically involves multi-step reactions, including cyclopropane ring formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring assembly, and pyrrolidine functionalization. Key considerations include:

  • Reaction Optimization : Temperature and catalyst selection (e.g., Cu(I) for regioselective triazole formation) to avoid byproducts .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates and final product .
  • Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and IR spectroscopy to verify carbonyl groups .
  • Purity Control : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) may arise from solvent effects, dynamic conformations, or computational model limitations. Methodological approaches include:

  • Comparative Analysis : Cross-validate NMR data with density functional theory (DFT)-calculated shifts (B3LYP/6-31G* basis set) to identify conformational flexibility .
  • Dynamic NMR (DNMR) : Assess rotational barriers of the pyrrolidine ring to explain splitting patterns .
  • X-ray Crystallography : Resolve ambiguities by determining the single-crystal structure and refining with SHELXL (e.g., anisotropic displacement parameters) .

Basic: What experimental techniques are essential for determining the compound’s three-dimensional structure?

Answer:

  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
    • Refinement : SHELXL for least-squares refinement, incorporating hydrogen atom positions via riding models .
    • Validation : Check for R-factor convergence (<5%) and PLATON ADDSYM to detect missed symmetry .
  • Computational Modeling : Molecular mechanics (MMFF94) or DFT (B3LYP) to predict stable conformers .

Advanced: How does the triazole-pyrrolidine scaffold influence biological activity, and how can target interactions be studied?

Answer:

  • Role of Triazole : Acts as a hydrogen-bond acceptor, enhancing binding to enzymes (e.g., kinases) or receptors. The cyclopropyl group may sterically stabilize interactions .
  • Mechanistic Studies :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets .
    • Molecular Docking : Use AutoDock Vina to simulate interactions, focusing on triazole-pyrrolidine orientation in active sites .
    • Mutagenesis : Identify critical residues by comparing wild-type and mutant target proteins .

Advanced: How should researchers address conflicting bioactivity results across different assays?

Answer:
Contradictions may stem from assay conditions (e.g., pH, co-solvents) or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple assays (e.g., fluorescence-based vs. radiometric) .
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out rapid degradation .
  • Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify cross-reactivity .

Basic: What computational tools are recommended for optimizing the compound’s structure and properties?

Answer:

  • Conformational Analysis : Gaussian 16 (DFT/B3LYP) to optimize geometry and calculate electrostatic potential maps .
  • Solubility Prediction : Use COSMO-RS (via Turbomole) to estimate logP and aqueous solubility .
  • ADME Modeling : SwissADME for predicting permeability (e.g., Blood-Brain Barrier penetration) .

Advanced: How can researchers validate the synthetic route’s scalability without industrial data?

Answer:

  • Flow Chemistry : Test continuous synthesis in microreactors to assess heat/mass transfer limitations .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates .
  • Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy to optimize sustainability .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .
  • Waste Disposal : Segregate organic waste and neutralize with activated charcoal before incineration .

Advanced: How can cryo-EM complement X-ray data for studying large complexes involving this compound?

Answer:

  • Sample Preparation : Embed the compound-target complex in vitreous ice for single-particle analysis .
  • Data Processing : Use RELION for 3D reconstruction to resolve binding interfaces at ~3 Å resolution .

Advanced: What strategies can reconcile discrepancies between computational predictions and experimental bioactivity?

Answer:

  • Force Field Adjustments : Modify AMBER parameters for triazole-pyrrolidine torsional angles to improve docking accuracy .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and observed conformers .

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